3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one
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Overview
Description
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, an oxadiazole ring, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.
Introduction of the Chlorinated and Fluorinated Phenyl Group: The chlorinated and fluorinated phenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution.
Formation of the Dihydropyridazinone Core: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound to form the dihydropyridazinone core. This reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated and fluorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce hydrogenated forms of the compound.
Scientific Research Applications
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorophenyl isothiocyanate
- 3-chloro-4-fluorophenyl isocyanate
- N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Uniqueness
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. Its oxadiazole ring and dihydropyridazinone core are particularly noteworthy, as they contribute to its diverse range of chemical and biological activities.
Biological Activity
The compound 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a novel synthetic organic molecule that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H14ClFN3O2 with a molecular weight of approximately 320.76 g/mol. The structure consists of a dihydropyridazinone core linked to an oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties through various mechanisms, including inhibition of key enzymes involved in cancer cell proliferation.
- Mechanism of Action : The compound is believed to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell growth and survival. For instance, studies have shown that similar oxadiazole derivatives can effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil .
Antimicrobial Activity
Oxadiazoles have also been reported to possess antimicrobial properties.
- In Vitro Studies : A study demonstrated that compounds containing the oxadiazole ring displayed potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable or superior to those of established antibiotics .
Anti-inflammatory and Analgesic Effects
The compound may exhibit anti-inflammatory properties as well.
- Research Findings : In experimental models, related oxadiazole derivatives showed significant inhibition of COX enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. For example, one derivative demonstrated an IC50 value of 0.007 μM against COX-2, indicating strong anti-inflammatory potential .
Case Studies
Properties
IUPAC Name |
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2/c1-11-3-2-4-13(9-11)25-8-7-16(26)17(23-25)19-22-18(24-27-19)12-5-6-15(21)14(20)10-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRDKYRICZIZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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